1-Iodopropane-1,1,3,3,3-d5
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Overview
Description
1-Iodopropane-1,1,3,3,3-d5 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different nuclear magnetic resonance (NMR) characteristics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodopropane-1,1,3,3,3-d5 can be synthesized through the halogenation of deuterated propane. The process typically involves the reaction of deuterated propane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Iodopropane-1,1,3,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Though less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Elimination Reactions: Conditions often involve the use of strong bases and elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products Formed
Substitution Reactions: The major products are typically the substituted alkanes.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodopropane-1,1,3,3,3-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-Iodopropane-1,1,3,3,3-d5 depends on the specific application. In NMR spectroscopy, its deuterium atoms provide distinct signals that help in the analysis of molecular structures. In metabolic studies, it acts as a tracer, allowing researchers to follow the pathways of deuterated compounds in biological systems. In drug development, the presence of deuterium can alter the metabolic stability and pharmacokinetics of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Iodopropane: The non-deuterated counterpart of 1-Iodopropane-1,1,3,3,3-d5.
2-Iodopropane: Another isomer with different chemical properties.
1-Bromopropane-1,1,3,3,3-d5: A similar deuterated compound with bromine instead of iodine
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct NMR signals and different chemical properties compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C3H7I |
---|---|
Molecular Weight |
175.02 g/mol |
IUPAC Name |
1,1,1,3,3-pentadeuterio-3-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,3D2 |
InChI Key |
PVWOIHVRPOBWPI-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC([2H])([2H])I |
Canonical SMILES |
CCCI |
Origin of Product |
United States |
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